molecular formula C18H19Cl2N3O4S B2483308 N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091478-95-3

N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2483308
CAS No.: 1091478-95-3
M. Wt: 444.33
InChI Key: BEZLGKWJRXUAMA-UHFFFAOYSA-N
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Description

N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the sulfonamide intermediate: Reacting 3,4-dichlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form the sulfonamide intermediate.

    Amidation reaction: The sulfonamide intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert amide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of amide groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-propionamidobenzamide can be compared with other sulfonamide and benzamide derivatives:

    Similar Compounds: N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-aminobenzamide, N-(2-(3,4-dichlorophenylsulfonamido)ethyl)-4-methylbenzamide.

    Uniqueness: The presence of both sulfonamide and propionamide groups in this compound provides unique chemical properties and biological activities, distinguishing it from other related compounds.

Properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O4S/c1-2-17(24)23-13-5-3-12(4-6-13)18(25)21-9-10-22-28(26,27)14-7-8-15(19)16(20)11-14/h3-8,11,22H,2,9-10H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZLGKWJRXUAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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